4-Cyclopropylmethoxy-1H-pyrazole

Vue d'ensemble

Description

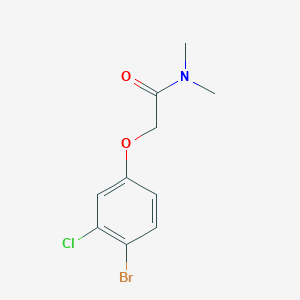

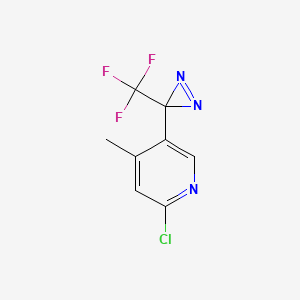

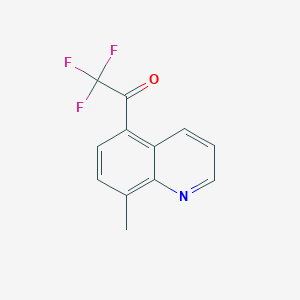

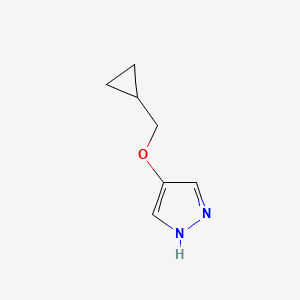

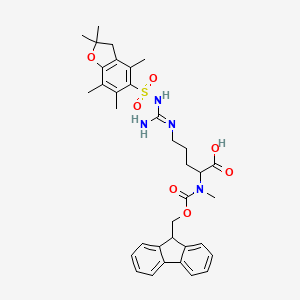

4-Cyclopropylmethoxy-1H-pyrazole is a chemical compound with the linear formula C7H10N2O . It is used in pharmaceutical testing and is available for purchase from various chemical suppliers .

Synthesis Analysis

Pyrazole derivatives, including 4-Cyclopropylmethoxy-1H-pyrazole, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Recent advances in the synthesis of pyrazole derivatives involve strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis

The molecular structure of 4-Cyclopropylmethoxy-1H-pyrazole consists of a five-membered ring with two adjacent nitrogen atoms in the annular structure . The structure–activity relationship (SAR) analysis revealed increased potency of 1-aryl-1H-pyrazole-imidazoline derivatives with the Br, Cl, and methyl substituents in the para-position .Chemical Reactions Analysis

Pyrazole derivatives, including 4-Cyclopropylmethoxy-1H-pyrazole, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed various synthetic methodologies for pyrazole derivatives, highlighting the importance of these compounds in medicinal chemistry and material science. For example, a study detailed the synthesis and bioactivity of lignin-derived 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano[2,3-c]pyrazoles, which exhibited significant antioxidant activity and low cytotoxicity, suggesting their potential as therapeutic agents or food additives (Yang et al., 2014). Another study focused on the regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs, demonstrating their anti-inflammatory and anti-cancer activities, which underscores the versatile application of pyrazole scaffolds in drug design (Kaping et al., 2016).

Antioxidant and Anticancer Activities

Pyrazole derivatives are reported to have antioxidant and anticancer activities. For instance, a study synthesized pyrazole derivatives and evaluated their antioxidant and anticancer effects, demonstrating the potential of these compounds in treating free radical-related diseases and possibly cancer (Karrouchi et al., 2019). This highlights the potential of pyrazole derivatives in developing new therapeutic agents.

Biological Evaluation

The biological evaluation of pyrazole derivatives has led to the discovery of compounds with significant biological activities. For instance, novel Pt(II) and Pd(II) complexes with pyrazole-containing ligands were screened for anticancer activities, showing promising results as potential novel anticancer agents (Budzisz et al., 2004). Such studies are crucial for the development of metal-based drugs with improved efficacy and reduced toxicity.

Antimicrobial Screening

The antimicrobial properties of pyrazole derivatives are also a focus of research. A study on the synthesis and in vitro antimicrobial screening of pyrano[4,3-b]pyrane derivatives of 1H-pyrazole showed that some compounds exhibited potent activity against various bacterial and fungal pathogens, suggesting their potential as new antimicrobial agents (Sangani et al., 2012).

Safety and Hazards

While specific safety and hazard information for 4-Cyclopropylmethoxy-1H-pyrazole is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Orientations Futures

Recent advances in the synthesis of pyrazole derivatives, including 4-Cyclopropylmethoxy-1H-pyrazole, have focused on green methodologies . These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Propriétés

IUPAC Name |

4-(cyclopropylmethoxy)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-6(1)5-10-7-3-8-9-4-7/h3-4,6H,1-2,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEXUPUSPHFVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylmethoxy-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)

![Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1487232.png)